1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
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Overview
Description
The compound “1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine” is a type of heterocyclic compound. It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This compound is part of a class of compounds that have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the preparation of 1,ω-bis ((acetylphenoxy)acetamide)alkanes, which are then brominated using NBS to furnish the novel bis (2-bromoacetyl)phenoxy)acetamides . Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives affords the corresponding bis (1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the preparation of 1,ω-bis ((acetylphenoxy)acetamide)alkanes, their bromination using NBS, and subsequent reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their IR, 1H NMR, and 13C NMR spectra . For example, the IR spectrum shows signals for NH, C=N, C=C, N–N=C, and C–S–C . The 1H NMR spectrum shows signals for CH3, Ar–H, pyridyl H, and –NH .Scientific Research Applications
Synthesis and Biological Activity
- A series of triazolothiadiazines and triazolothiadiazoles containing specific moieties have been synthesized and characterized, with some compounds screened for their antibacterial and insecticidal activities (Holla et al., 2006).
- Novel compounds bearing triazolothiadiazole and triazolothiadiazine structures have been synthesized and evaluated for antimicrobial activity, indicating potential applications in developing new antibacterial and antifungal agents (Taha, 2008).
Antioxidant and Anticancer Potential
- Certain triazolothiadiazoles have been investigated for their in vitro antioxidant properties and anticancer activity, showing promising results in inhibiting cell growth and inducing apoptosis in cancer cell lines, such as HepG2 cells (Sunil et al., 2010).
Molecular Recognition and Supramolecular Chemistry
- Heterocyclic molecular tweezers with triazolothiadiazol arms have been synthesized, exhibiting excellent selectivity for arylamines through molecular recognition, highlighting their potential in supramolecular chemistry applications (Mei, 2013).
Enzyme Inhibition and Antimicrobial Studies
- Some derivatives of 1,2,4-triazolothiadiazoles have been synthesized and shown significant inhibitory activity against specific enzymes, such as E. coli methionine aminopeptidase, suggesting potential therapeutic applications (Li et al., 2010).
Future Directions
The future directions for research on these compounds could include further exploration of their synthesis, characterization, and biological activity. In particular, the development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be a promising area of research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They have been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to their pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-7-13-14-11-16(7)15-10(17-11)9-4-2-8(6-12)3-5-9/h2-5H,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXRKZMSYYCHSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390304 |
Source
|
Record name | 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
875001-46-0 |
Source
|
Record name | 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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